![molecular formula C17H14O3 B12521424 {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid CAS No. 672947-98-7](/img/structure/B12521424.png)
{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Furan-3-yl)méthylidène]-2-méthyl-1H-indén-3-yl}acide acétique est un composé organique complexe qui présente un cycle furane, un groupe indène et un groupe acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'{1-[(Furan-3-yl)méthylidène]-2-méthyl-1H-indén-3-yl}acide acétique implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la condensation d'un dérivé furane avec un dérivé indène en conditions acides ou basiques. Les conditions de réaction impliquent souvent l'utilisation de solvants comme l'éthanol ou le dichlorométhane, et de catalyseurs tels que l'acide p-toluènesulfonique ou l'hydroxyde de sodium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
{1-[(Furan-3-yl)méthylidène]-2-méthyl-1H-indén-3-yl}acide acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé pour former des furanones.
Réduction : Le composé peut être réduit pour former des dérivés dihydrofurane.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles furane et indène.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Catalyseurs tels que le palladium sur charbon (Pd/C) ou le borohydrure de sodium.
Substitution : Agents halogénants comme le brome ou le chlore, et nucléophiles comme les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les furanones, les dérivés dihydrofurane et divers composés furane et indène substitués.
Applications de recherche scientifique
Chimie
En chimie, l'{1-[(Furan-3-yl)méthylidène]-2-méthyl-1H-indén-3-yl}acide acétique est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies de synthèse.
Biologie et médecine
Dans le domaine de la biologie et de la médecine, ce composé a montré un potentiel en tant qu'agent antimicrobien et anticancéreux. Sa capacité à interagir avec les macromolécules biologiques en fait un candidat pour le développement de médicaments et les applications thérapeutiques.
Industrie
Industriellement, l'{1-[(Furan-3-yl)méthylidène]-2-méthyl-1H-indén-3-yl}acide acétique est utilisé dans la production de matériaux avancés, y compris les polymères et les résines. Son incorporation dans ces matériaux peut améliorer leurs propriétés mécaniques et thermiques.
Mécanisme d'action
Le mécanisme d'action de l'{1-[(Furan-3-yl)méthylidène]-2-méthyl-1H-indén-3-yl}acide acétique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique ou moduler la fonction des récepteurs, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure des cascades de transduction du signal et des processus métaboliques.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and resins. Its incorporation into these materials can enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide furane-2-carboxylique
- Acide indène-2-carboxylique
- Acide 2-méthylfurane-3-carboxylique
Unicité
Ce qui distingue l'{1-[(Furan-3-yl)méthylidène]-2-méthyl-1H-indén-3-yl}acide acétique des composés similaires est sa combinaison unique des groupes furane et indène avec un groupe acide acétique. Cet arrangement structurel confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
672947-98-7 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-[3-(furan-3-ylmethylidene)-2-methylinden-1-yl]acetic acid |
InChI |
InChI=1S/C17H14O3/c1-11-15(8-12-6-7-20-10-12)13-4-2-3-5-14(13)16(11)9-17(18)19/h2-8,10H,9H2,1H3,(H,18,19) |
Clé InChI |
QZQUEHSNRBYOAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C1=CC3=COC=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
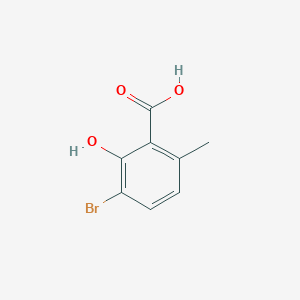
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)

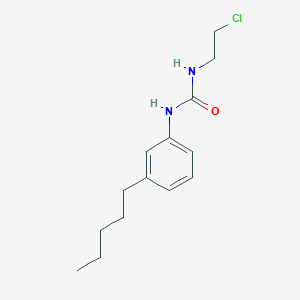
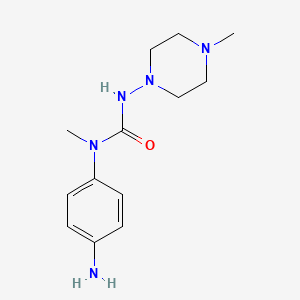
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
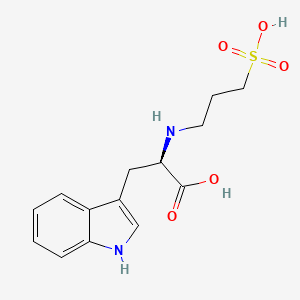
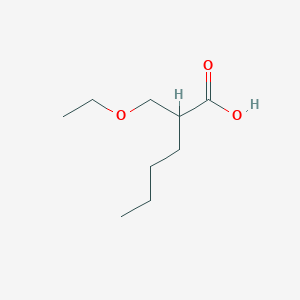
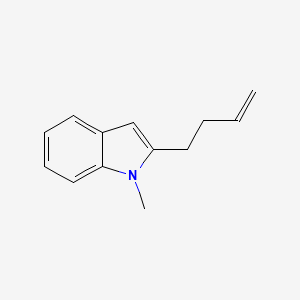
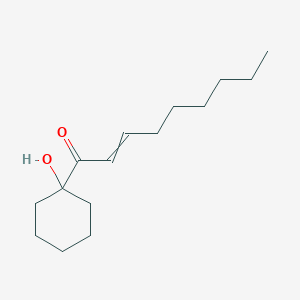
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
